molecular formula C8H4INO2S B12107600 2-Iodobenzo[d]thiazole-6-carboxylic acid

2-Iodobenzo[d]thiazole-6-carboxylic acid

Cat. No.: B12107600
M. Wt: 305.09 g/mol
InChI Key: DOWPTCKEYIXPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2-Iodobenzo[d]thiazole-6-carboxylic acid typically involves the iodination of benzo[d]thiazole-6-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Iodobenzo[d]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed but often include various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism by which 2-Iodobenzo[d]thiazole-6-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, some derivatives may inhibit specific enzymes involved in disease progression, leading to therapeutic effects . The aromaticity and electronic properties of the benzothiazole ring play a crucial role in its interaction with biological targets .

Comparison with Similar Compounds

2-Iodobenzo[d]thiazole-6-carboxylic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its iodine substituent, which can be leveraged for specific chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H4INO2S

Molecular Weight

305.09 g/mol

IUPAC Name

2-iodo-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H4INO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)

InChI Key

DOWPTCKEYIXPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.